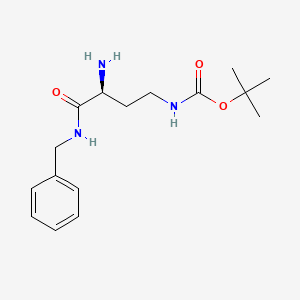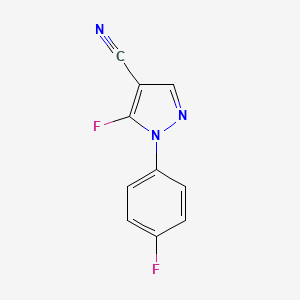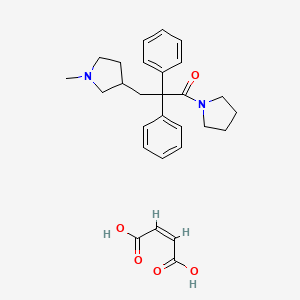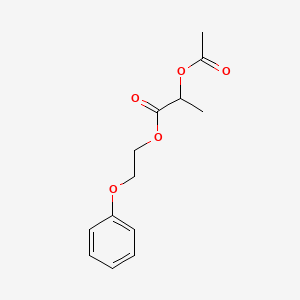
2-Phenoxyethyl 2-(acetyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 2-(acetyloxy)propanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of phenoxyethanol and is characterized by the presence of both phenoxy and acetyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-(acetyloxy)propanoate typically involves the esterification of 2-phenoxyethanol with 2-(acetyloxy)propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-(acetyloxy)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2-phenoxyethanol and 2-(acetyloxy)propanoic acid.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and 2-(acetyloxy)propanoic acid.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 2-(acetyloxy)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-(acetyloxy)propanoate involves its interaction with various molecular targets and pathways. The phenoxy group can interact with aromatic receptors, while the acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways. The compound’s overall effect is determined by its ability to modulate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A related compound with similar phenoxy functionality but lacking the acetyloxy group.
2-(Acetyloxy)propanoic acid: Contains the acetyloxy group but lacks the phenoxyethyl moiety.
Phenoxyacetic acid: Another phenoxy derivative with different functional groups.
Uniqueness
2-Phenoxyethyl 2-(acetyloxy)propanoate is unique due to the combination of phenoxy and acetyloxy groups in a single molecule, which imparts distinct chemical and physical properties
Properties
CAS No. |
5420-69-9 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-phenoxyethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-10(18-11(2)14)13(15)17-9-8-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
BHALFMRYERBTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


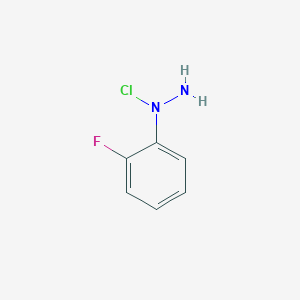
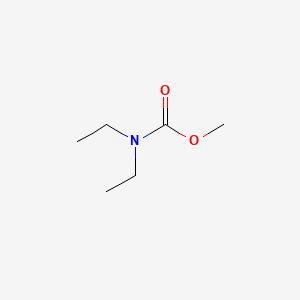
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

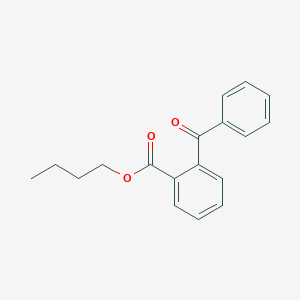
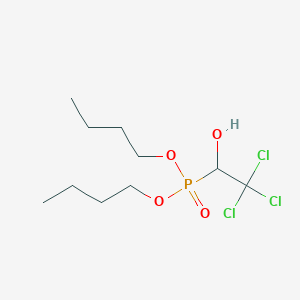
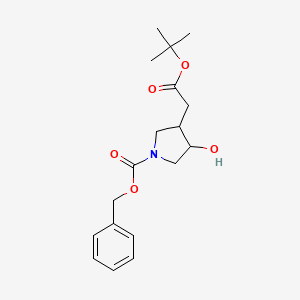
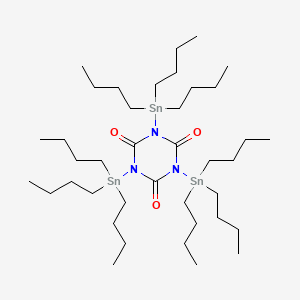
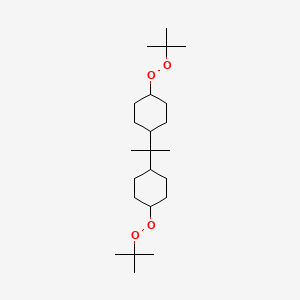
phosphanium bromide](/img/structure/B14744685.png)
